1H-Indole, 3-(difluoromethyl)-7-nitro- is a compound that belongs to the indole family, characterized by its bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This specific derivative features a difluoromethyl group at the 3-position and a nitro group at the 7-position. The chemical formula for this compound is , with a molecular weight of 212.16 g/mol .
This compound is classified as an aromatic heterocycle, which is significant in various biochemical processes. Indoles, including this derivative, are commonly found in nature, particularly in amino acids like tryptophan and neurotransmitters such as serotonin . The presence of fluorine atoms in the difluoromethyl group enhances the compound's lipophilicity and bioactivity, making it of interest in medicinal chemistry.
The synthesis of 1H-Indole, 3-(difluoromethyl)-7-nitro- can be approached through several methods:
The molecular structure of 1H-Indole, 3-(difluoromethyl)-7-nitro- can be represented using various notations:
C1=CC2=C(C(=C1)[N+](=O)[O-])N(C=C2)C(F)F
InChI=1S/C9H6F2N2O2/c10-9(11)12-5-4-6-2-1-3-7(8(6)12)13(14)15/h1-5,9H
The structure reveals that the difluoromethyl group contributes to both steric and electronic properties that may influence reactivity and interactions with biological targets.
The chemical reactivity of this compound can be explored through various reactions:
The mechanism of action for 1H-Indole, 3-(difluoromethyl)-7-nitro- is not fully elucidated but may involve:
The physical properties include:
Chemical properties include:
1H-Indole, 3-(difluoromethyl)-7-nitro- has potential applications in:
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8